

# Spectroscopic Characterization of Boc-D-Homoserine: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-d-homoserine	
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This guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butoxycarbonyl-D-homoserine (**Boc-D-homoserine**), a key building block in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

### **Chemical Structure and Properties**

**Boc-D-homoserine** is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the solubility of the amino acid in organic solvents and prevents unwanted side reactions during peptide synthesis.

Molecular Formula: C9H17NO5[1]

Molecular Weight: 219.24 g/mol [1]

Exact Mass: 219.11067264 Da[1]

# **Spectroscopic Data**

While a comprehensive set of experimentally-derived spectra for **Boc-D-homoserine** is not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from structurally related compounds.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables provide predicted chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR of **Boc-D-homoserine**.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data of **Boc-D-homoserine** 

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
~5.0-5.5	d	NH (Amide)
~4.1-4.3	m	H-2 (α-proton)
~3.6-3.8	m	H-4 (γ-protons)
~1.8-2.1	m	H-3 (β-protons)
1.45	S	C(CH₃)₃ (Boc group)

d: doublet, m: multiplet, s: singlet

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **Boc-D-homoserine** 

Chemical Shift (δ) ppm	Tentative Assignment
~173-176	C=O (Carboxylic acid)
~155-157	C=O (Boc group)
~80	C(CH₃)₃ (Boc group)
~58-60	C-4 (γ-carbon)
~53-55	C-2 (α-carbon)
~33-36	C-3 (β-carbon)
28.3	C(CH₃)₃ (Boc group)

# Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **Boc-D-homoserine**.

Table 3: Predicted IR Absorption Bands for **Boc-D-homoserine** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Amide)
2980-2850	Medium-Strong	C-H stretch (Alkyl)
~1740	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Boc group, amide I)
~1520	Medium	N-H bend (Amide II)
~1160	Strong	C-O stretch (Boc group)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule. For **Boc-D-homoserine**, soft ionization techniques like Electrospray Ionization (ESI) are recommended to observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for **Boc-D-homoserine** 

m/z	lon	Notes
220.1180	[M+H]+	Protonated molecular ion.
242.0999	[M+Na]+	Sodium adduct.
218.0923	[M-H] <sup>-</sup>	Deprotonated molecular ion.
164.0655	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	Loss of isobutylene from the Boc group.
120.0655	[M+H - Boc]+	Loss of the Boc group.



# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data for **Boc-D-homoserine**.

#### **NMR Spectroscopy**

- Sample Preparation: Accurately weigh 5-25 mg of **Boc-D-homoserine** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR into a clean, dry vial.[2] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O with pH adjustment). Gently swirl or vortex the vial to ensure complete dissolution.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Data Acquisition: Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR).
- Data Processing: The raw Free Induction Decay (FID) signal is processed to obtain the final NMR spectrum. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., the residual solvent peak or an internal standard like TMS).

#### FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount of Boc-D-homoserine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
   Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  Record the spectrum, typically over a range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

#### **Mass Spectrometry**

• Sample Preparation: Prepare a dilute solution of **Boc-D-homoserine** in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid for



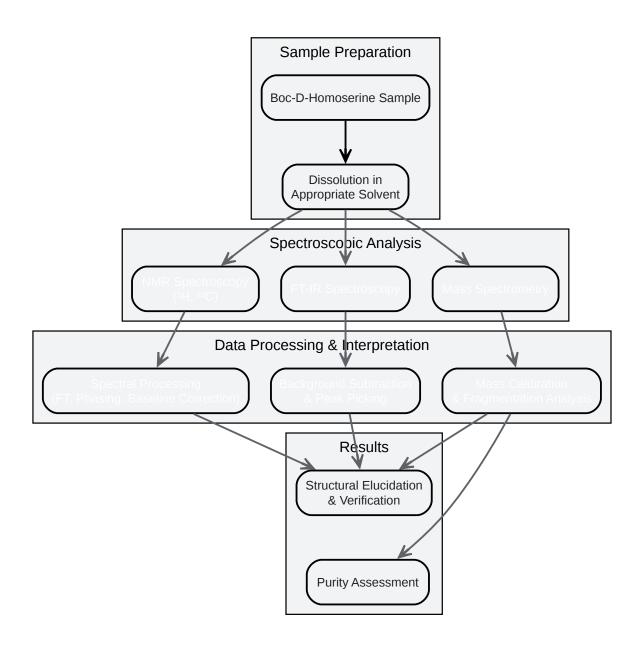
positive ion mode ESI.

- Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in the desired mass range. For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

#### **Workflow Visualization**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Boc-D-homoserine**.





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Caption: A generalized workflow for the spectroscopic characterization of **Boc-D-homoserine**.

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#### References

- 1. Boc-d-homoserine | C9H17NO5 | CID 13066456 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Boc-D-Homoserine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029672#spectroscopic-data-nmr-ir-ms-of-boc-d-homoserine]

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